N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a dihydroisoquinoline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the dihydroisoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone.
Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.
Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to a fully saturated isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include fully saturated isoquinoline derivatives.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide
Comparison:
- Structural Differences : The presence of different substituents on the isoquinoline moiety or variations in the furan ring can lead to differences in chemical reactivity and biological activity.
- Uniqueness : N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is unique due to its specific combination of structural features, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-23(24(29)26-18-7-8-21-22(12-18)32-15-31-21)25-13-19(20-6-3-11-30-20)27-10-9-16-4-1-2-5-17(16)14-27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVAZVQJPQLNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.